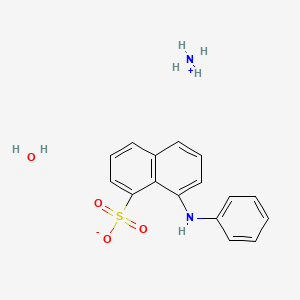

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate

Description

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate (CAS 206659-00-9) is a naphthalene sulfonate derivative with a phenylamino substituent at the 8-position and an ammonium counterion. Its molecular formula is C₁₆H₁₃NO₃S·H₃N·xH₂O, with a molecular weight of 334.39 g/mol . It appears as a green crystalline powder with a purity of ≥99%, making it suitable for high-precision applications such as biochemical assays or industrial intermediates . Safety protocols emphasize avoiding heat sources and proper handling to prevent hazards .

Properties

IUPAC Name |

azanium;8-anilinonaphthalene-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSOAGYLOWUTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis Methods

Precursor Synthesis: 8-Anilino-1-Naphthalenesulfonic Acid

The synthesis of 8-ANSA begins with the preparation of its precursor, 8-anilino-1-naphthalenesulfonic acid. This step involves two critical reactions: sulfonation and coupling .

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation at the 1-position using concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) under controlled temperatures (80–100°C). The reaction mixture is stirred for 6–8 hours to ensure complete conversion.

$$

\text{C}{10}\text{H}8 + \text{H}2\text{SO}4 \rightarrow \text{C}{10}\text{H}7\text{SO}3\text{H} + \text{H}2\text{O}

$$

Coupling with Aniline

The sulfonated naphthalene is then coupled with aniline ($$ \text{C}6\text{H}5\text{NH}_2 $$) in an acidic medium (pH 3–4) at 60–70°C. This step introduces the phenylamino group at the 8-position of the naphthalene ring:

$$

\text{C}{10}\text{H}7\text{SO}3\text{H} + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{C}{16}\text{H}{13}\text{NO}3\text{S} + \text{H}2\text{O}

$$

Conversion to Ammonium Salt Hydrate

The free sulfonic acid is neutralized with ammonium hydroxide ($$ \text{NH}_4\text{OH} $$) in aqueous solution. The reaction is exothermic and requires cooling to 10–15°C to prevent decomposition:

$$

\text{C}{16}\text{H}{13}\text{NO}3\text{S} + \text{NH}4\text{OH} \rightarrow \text{C}{16}\text{H}{14}\text{N}2\text{O}4\text{S} \cdot x\text{H}_2\text{O}

$$

Key Parameters :

- Molar Ratio : 1:1.2 (acid:ammonium hydroxide) for complete neutralization.

- Solvent : Deionized water or ethanol-water mixtures (70:30 v/v).

- Crystallization : Slow evaporation at 4°C yields crystalline hydrate.

Industrial Production Protocols

Industrial-scale synthesis optimizes cost, yield, and purity. The process differs from laboratory methods in three key aspects:

Continuous Sulfonation Reactors

High-throughput tubular reactors replace batch setups, enabling:

Purification and Quality Control

Recrystallization Techniques

Crude 8-ANSA is purified via recrystallization:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol-Water | 99.5 | 85 |

| Acetone-Water | 98.2 | 78 |

| Methanol | 97.8 | 82 |

Comparative Analysis of Synthesis Routes

Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 12–14 hours | 4–6 hours |

| Yield | 70–75% | 85–90% |

| Purity | 98–99% | 99.5% |

| Scalability | Limited to 100 g | Multi-kilogram batches |

Challenges and Optimization Strategies

Byproduct Formation

Major Byproduct : 6-Anilino isomer (2–5% yield). Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe with diverse applications across various fields. It is characterized by a sulfonate group attached to an aniline derivative of naphthalene, which contributes to its unique properties.

Scientific Research Applications

8-ANSA is widely used in scientific research because of its fluorescent properties. Its applications include:

- Chemistry It is used as a fluorescent probe to study molecular interactions and dynamics.

- Biology It is used in the study of protein folding and conformational changes. ANS can be used to study conformational changes induced by ligand binding in proteins . The fluorescence intensity of ANS increases when the dye binds to the hydrophobic regions of a protein . ANS has been used to monitor protein conformational changes by binding to the hydrophobic regions of a protein .

- Medicine It is utilized in diagnostic assays and imaging techniques.

- Industry It is applied in the development of fluorescent dyes and sensors.

Additional Applications

- Surface Hydrophobicity Determination 8-Anilinonaphthalene-1-sulfonic acid ammonium salt is used as a fluorescent probe to determine the surface hydrophobicity of zein hydrolysates .

- Interaction Studies A8ANS is a widely used fluorescent probe for studying interactions between biomolecules, particularly proteins and membranes. Its fluorescence properties change upon binding to hydrophobic environments, such as the interior of proteins or the lipid bilayer of membranes, which allows researchers to monitor protein folding, conformational changes, and protein-protein interactions.

- Membrane Biophysics Due to its sensitivity to the hydrophobic environment, A8ANS can be employed to assess membrane fluidity and dynamics. Its fluorescence intensity is inversely proportional to membrane fluidity. A more rigid membrane restricts A8ANS movement, leading to a higher fluorescence intensity. This property is valuable in studies on membrane biophysics and the effects of drugs or environmental factors on membrane fluidity.

- Molecular Assemblies Investigation ANS is commonly used as a fluorescence probe to investigate molecular assemblies of surfactants and amphiphilic polymers because a blue shift of the emission maximum indicates the fluorophore is located in less polar media .

- Inclusion Complex Formation ANS forms an inclusion complex with cyclodextrin. Such model systems are useful to mimic biological recognition and can be studied by measuring the change in fluorescence of free-ANS to complexed-ANS . When ANS enters the hydrophobic core of cyclodestrin, its fluorescence increases .

- Sodium-Selective Fiber-Optic Sensor Utilized in the reagent phase of a sodium-selective fiber-optic sensor . The reagent phase also contains a copper(II) polyelectrolyte, which binds to ANSA in the absence of sodium and quenches the fluorescence. In the presence of sodium, ANSA forms a cationic complex creating ion-pairs, causing it to fluoresce .

- Controlled Release ANS is often incorporated into di-block polymers and can be released by changes in the local environment (i.e., temperature, pH, etc.) .

Mechanism of Action

The mechanism of action of ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate involves its ability to bind to hydrophobic regions of proteins and other biomolecules. Upon binding, the compound exhibits enhanced fluorescence, which can be measured and analyzed. This property makes it a valuable tool for studying molecular interactions and conformational changes in biological systems .

Comparison with Similar Compounds

Sodium 8-(Phenylamino)naphthalene-1-sulfonate (ANS-Na)

- Molecular Formula : C₁₆H₁₂NNaO₃S

- Molecular Weight : 321.33 g/mol

- Key Differences: Counterion: Sodium (Na⁺) instead of ammonium (NH₄⁺), resulting in a lower molecular weight. Applications: ANS-Na is widely used as a hydrophobic fluorescent probe in protein studies due to its fluorescence properties, whereas the ammonium salt is often utilized in synthetic chemistry or as a stabilizer .

5-(Dimethylammonio)naphthalene-1-sulfonate Dihydrate

- Molecular Formula: C₁₂H₁₃NO₃S·2H₂O

- Molecular Weight : 301.33 g/mol (anhydrous) .

- Key Differences: Substituent: A dimethylammonio group replaces the phenylamino group. Structure: Features a protonated dimethylamino group and two independent molecules in its asymmetric unit. The crystal structure is stabilized by O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds, forming a 3D network . Applications: Primarily studied for crystallographic behavior rather than functional applications like fluorescence .

1-Ammonionaphthalene-2-sulfonate (Positional Isomer)

- Molecular Formula: C₁₀H₉NO₃S

- Molecular Weight : 223.24 g/mol .

- Key Differences :

- Sulfonate Position : The sulfonate group is at the 2-position instead of 1, altering electronic properties and hydrogen bonding.

- Structure : Forms a zwitterion with intramolecular N–H⋯O hydrogen bonds , creating planar six-membered rings. This isomer is used in azo dye synthesis and complexation chemistry, unlike the 1-sulfonate derivatives .

Naphthalene-1-sulfonic Acid Hydrate

- Molecular Formula : C₁₀H₈O₃S·2H₂O

- Molecular Weight : 208.23 g/mol .

- Key Differences: Functional Groups: Lacks the phenylamino and ammonium groups, making it a simpler precursor. Applications: Primarily serves as a starting material for synthesizing more complex sulfonates .

Research Findings and Implications

- Counterion Effects : The ammonium salt’s NH₄⁺ ion enhances solubility in polar solvents compared to ANS-Na, which may aggregate in aqueous environments due to sodium’s higher charge density .

- Functional Group Impact: The phenylamino group in the ammonium salt contributes to π-π stacking interactions, beneficial in stabilizing protein structures, whereas the dimethylammonio derivative’s charged group promotes crystal packing .

- Positional Isomerism : The 1-sulfonate derivatives exhibit distinct electronic properties compared to 2-sulfonates, influencing their reactivity in dye synthesis .

Biological Activity

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, commonly referred to as ANS (8-anilino-1-naphthalenesulfonic acid ammonium salt), is a fluorescent probe widely utilized in biochemical research. Its unique properties make it particularly valuable for studying protein interactions, membrane dynamics, and conformational changes in biomolecules.

- Molecular Formula : C₁₆H₁₈N₂O₄S

- Molecular Weight : 334.390 g/mol

- Melting Point : 242–244 °C

- Solubility : Soluble in water, which enhances its utility in biological assays.

Biological Activity Overview

ANS exhibits significant biological activities primarily due to its ability to interact with hydrophobic regions of proteins and membranes. This interaction is crucial for various applications in biochemistry and molecular biology.

Fluorescence Properties

The fluorescence intensity of ANS is sensitive to its environment:

- Hydrophobic Environment : Increased fluorescence intensity indicates binding to hydrophobic sites within proteins or lipid bilayers.

- Membrane Fluidity Assessment : A more rigid membrane environment restricts ANS movement, resulting in higher fluorescence intensity, making it a valuable tool for studying membrane dynamics and fluidity .

Applications in Research

- Protein Folding Studies :

- Membrane Dynamics :

- Interaction Studies :

Case Study 1: Protein Interaction Analysis

In a study examining the binding of ANS to TgFNR, researchers found that:

- ANS binds via both electrostatic and hydrophobic interactions at low pH.

- This binding induces partial unfolding of the protein, exposing buried hydrophobic regions that facilitate further interactions with other probes like Nile Red .

Case Study 2: Membrane Fluidity Measurement

A comparative analysis using ANS revealed:

- The fluorescence intensity was inversely related to membrane fluidity; increased rigidity resulted in heightened fluorescence.

- This property was utilized to assess the effects of various drugs on membrane dynamics, highlighting potential therapeutic implications .

Table 1: Comparison of Fluorescent Probes

| Probe Name | Structure Type | Unique Features |

|---|---|---|

| ANS | Sulfonic acid derivative | Sensitive to hydrophobic environments; used for protein studies |

| Nile Red | Hydrophobic dye | Primarily used for lipid staining |

| 1-NPN | Naphthalene derivative | Used for studying hydrophobic interactions |

Q & A

Q. What are the key structural features of ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, and how do they influence its physicochemical properties?

Methodological Answer:

- Structural Analysis : Use single-crystal X-ray diffraction to resolve the three-dimensional arrangement, paying attention to hydrogen-bonding networks (e.g., O–H⋯O, N–H⋯O interactions) and hydration effects .

- Property Correlation : Link sulfonate group orientation (para vs. peri positions) to solubility and thermal stability. For example, peri-substituted naphthalene sulfonates exhibit stronger hydrogen-bonding networks, impacting crystallinity .

Q. How can researchers validate the purity of this compound, especially given its hydrate form?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use reversed-phase chromatography with UV detection (λ = 254–280 nm) to separate and quantify impurities like unreacted aniline or sulfonic acid derivatives .

- Thermogravimetric Analysis (TGA) : Quantify hydrate content by measuring mass loss between 100–150°C .

- Reference Standards : Compare retention times and spectral data with certified reference materials (e.g., 1-naphthylamine sulfonic acid derivatives) .

Q. What synthetic routes are most effective for producing this compound?

Methodological Answer:

- Stepwise Synthesis :

- Sulfonation of 1-naphthylamine using concentrated H₂SO₄ at 160–180°C to yield 1-naphthylamine-8-sulfonic acid .

- Coupling with aniline via nucleophilic substitution under basic conditions (pH 9–10) to form the phenylamino derivative.

- Neutralization with ammonium hydroxide to isolate the ammonium salt .

- Optimization : Use factorial design to evaluate temperature, stoichiometry, and reaction time impacts on yield .

Advanced Research Questions

Q. How does the compound’s fluorescence behavior vary with hydration state, and what methodological controls are necessary for reproducible data?

Methodological Answer:

- Fluorescence Spectroscopy : Conduct excitation-emission matrix (EEM) scans in anhydrous (DMSO) vs. aqueous environments. Hydration increases polarity, leading to redshifted emission (e.g., λₑₘ = 450 nm → 480 nm) .

- Hydration Control : Store samples in desiccators with defined humidity levels (e.g., silica gel for anhydrous forms, saturated salt solutions for hydrates) .

Q. What intermolecular interactions dominate in multi-component systems (e.g., protein-ligand studies), and how can they be systematically characterized?

Methodological Answer:

- Competitive Binding Assays : Use fluorescence quenching (e.g., ANS displacement) to assess affinity for hydrophobic protein pockets. Monitor changes in quantum yield (ΔΦ) upon titration with competing ligands .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on sulfonate group interactions with arginine/lysine residues .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

- Systematic Solubility Screening :

- Data Reconciliation : Account for impurities (e.g., residual salts) via ion chromatography and adjust solubility models using Hansen solubility parameters .

Q. What advanced separation techniques are suitable for isolating this compound from complex matrices (e.g., reaction byproducts)?

Methodological Answer:

- Membrane Filtration : Use nanofiltration (MWCO = 300–500 Da) to retain high-molecular-weight byproducts while allowing the target compound (MW ≈ 300–350 g/mol) to permeate .

- Ion-Exchange Chromatography : Employ weak anion-exchange resins (e.g., DEAE cellulose) to separate sulfonate derivatives based on pKa differences (pH 4–6) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in fluorescence quantum yield (Φ) reported in literature?

Methodological Answer:

- Standardization : Calibrate fluorometers using quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a reference.

- Environmental Controls : Document solvent purity, oxygen content (degas with N₂ to prevent quenching), and excitation wavelength (λₑₓ = 350–370 nm) .

Q. What factors contribute to variability in crystal structure data, and how can they be mitigated?

Methodological Answer:

- Crystallization Conditions : Screen solvent mixtures (e.g., water/ethanol) and cooling rates to favor single-crystal growth.

- Data Validation : Cross-validate X-ray results with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding patterns .

Theoretical and Experimental Integration

Q. How can researchers align experimental findings with theoretical frameworks (e.g., solvatochromism or supramolecular chemistry)?

Methodological Answer:

- Solvatochromic Analysis : Correlate emission maxima (λₑₘ) with solvent polarity parameters (e.g., ET(30)) to validate computational models (TD-DFT) .

- Conceptual Frameworks : Apply host-guest chemistry principles to design studies on encapsulation (e.g., cyclodextrin inclusion complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.